(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
623939-72-0 |
|---|---|
Molecular Formula |
C25H24FN3O3S2 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24FN3O3S2/c1-3-12-32-21-10-9-17(14-20(21)26)23-18(16-29(27-23)19-7-5-4-6-8-19)15-22-24(30)28(11-13-31-2)25(33)34-22/h4-10,14-16H,3,11-13H2,1-2H3/b22-15- |
InChI Key |
TXBMRLSABMJKBG-JCMHNJIXSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)F |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone.
Introduction of the fluoro and propoxy groups: These substituents can be introduced via nucleophilic substitution reactions.
Formation of the thiazolidinone ring: This involves the cyclization of a thiourea derivative with a haloketone.
Final coupling: The pyrazole and thiazolidinone intermediates are coupled under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Synthetic Pathways and Key Reaction Mechanisms
The synthesis of this compound involves multi-step reactions, typically leveraging condensation and cyclization strategies common to thiazolidinones. Key steps include:
The presence of the 2-thioxo group enhances electrophilicity at C2, enabling nucleophilic attacks, while the methylene bridge facilitates conjugation with the pyrazole ring, affecting electronic transitions .
Photophysical and Solvent-Dependent Reactivity
Preliminary studies on analogous compounds reveal:
The 3-(2-methoxyethyl) substituent improves solubility in green solvents like ethanol or DES, critical for eco-friendly synthesis .
Stability and Degradation Pathways
Thermogravimetric analysis (TGA) of related thiazolidinones indicates:
Biological Reactivity and Pharmacophore Interactions
While direct data on this compound is limited, structurally similar thiazolidinones exhibit:
The 3-fluoro-4-propoxyphenyl group enhances lipophilicity, improving blood-brain barrier permeability .
Future Research Directions
-
Catalytic Asymmetric Synthesis : Leveraging organocatalysts for enantioselective functionalization .
-
Polymer-Supported Reactions : Immobilized catalysts (e.g., zeolites) for recyclable synthesis .
-
Photodynamic Therapy : Exploiting emissive properties for ROS generation in cancer cells .
This compound’s versatility in synthesis and functionalization positions it as a promising scaffold for drug discovery and materials science.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiazolidinone moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar derivatives can effectively inhibit the growth of various bacteria and fungi, including Escherichia coli and Candida albicans . The structural features of (5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one suggest it may possess comparable antimicrobial efficacy.
Anti-inflammatory Properties
Compounds with thiazolidinone structures have been shown to exhibit anti-inflammatory effects. For example, derivatives similar to this compound have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound could be explored further for its anti-inflammatory potential.
Anticancer Activity
The thiazolidinone framework is known for its potential in cancer therapy. Research has shown that certain pyrazole derivatives can induce apoptosis in cancer cells. The specific compound may also exhibit similar properties due to the presence of the pyrazole ring and thiazolidinone structure, which are often associated with cytotoxic effects against various cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of a fluorine atom in the phenyl ring enhances lipophilicity and may improve cellular uptake, which is a critical factor in drug design . Additionally, modifications at the methylene bridge could be explored to enhance potency against specific biological targets.
Synthesis and Evaluation
A study by Bandgar et al. synthesized a series of pyrazole derivatives and evaluated their biological activities, demonstrating significant anti-inflammatory effects . Similar methodologies could be applied to synthesize this compound to assess its pharmacological properties.
In Silico Studies
In silico studies can provide insights into the binding affinity of this compound with various biological targets. Computational docking studies could reveal potential interactions with enzymes involved in inflammation or cancer progression, guiding further experimental validation .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thiazolidinone ring, for example, could inhibit certain enzymes by mimicking the transition state of their substrates. The pyrazole moiety could interact with receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional uniqueness of this compound, comparisons are drawn with five related derivatives (Table 1). Key differences lie in substituent patterns, stereochemistry, and physicochemical properties, which directly affect reactivity, solubility, and bioactivity.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Analysis
Substituent Effects on Solubility and Bioavailability: The target compound’s 2-methoxyethyl group confers better aqueous solubility compared to the heptyl-substituted analog (logP reduction inferred) .
Electronic and Steric Influences: Fluorine atoms in the 3-fluoro-4-propoxyphenyl group enhance electron-withdrawing effects, stabilizing the molecule against oxidative degradation compared to non-fluorinated analogs . The Z-configuration in the target compound minimizes steric clashes between the pyrazole and thiazolidinone rings, unlike E-isomers, which may adopt less favorable conformations .
Biological Relevance: Pyrazolo-pyrimidine hybrids (e.g., compound in ) show potent kinase inhibition due to their planar aromatic systems, suggesting that the target compound’s pyrazole-thiazolidinone framework could mimic this activity if optimized.
Synthetic Challenges: The target compound’s synthesis likely requires strict control of reaction conditions (e.g., low temperatures for enolate formation, as in ) to preserve the Z-configuration and avoid byproducts.
Biological Activity
The compound (5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Overview of Thiazolidinones
Thiazolidinones represent a significant class of heterocyclic compounds in medicinal chemistry. They are characterized by their thiazolidine ring structure, which can be modified to enhance their biological activities. Research has shown that thiazolidinones exhibit a wide range of pharmacological properties including:
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by the substituents attached to the core structure. Modifications at various positions can lead to significant changes in potency and selectivity against different biological targets. For instance, the introduction of specific phenyl and pyrazole groups in the compound enhances its anticancer activity while maintaining low toxicity .
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit notable cytotoxic effects against various cancer cell lines. The compound under consideration has been evaluated for its efficacy against human breast cancer cell lines (MCF-7). The results indicated promising cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin. Specifically, certain derivatives showed IC50 values around 0.426 µM, indicating superior potency compared to traditional agents .
Antidiabetic Properties
Thiazolidinones have been recognized for their potential in managing diabetes through mechanisms that involve PPARγ activation. The compound's structural features suggest it may exhibit similar antidiabetic effects, making it a candidate for further exploration in metabolic disorders .
Antimicrobial and Antiviral Activities
The compound has also been assessed for antimicrobial properties, showing effectiveness against a range of pathogens. Its antiviral activity was particularly noted against viruses such as BVDV, with IC50 values indicating substantial inhibition .
Case Studies
Several studies have highlighted the efficacy of thiazolidinone derivatives:
- Cytotoxicity Studies : A series of synthesized thiazolidinone derivatives were tested against MCF-7 cells, revealing that modifications at specific positions led to enhanced cytotoxicity compared to standard drugs .
- Antiviral Activity : In vitro assays demonstrated that certain derivatives exhibited significant antiviral properties, with one derivative showing an IC50 value of 13 µg/mL against BVDV, underscoring the potential utility in viral infections .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing (5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one?
- Methodology :
- Cyclization Reaction : Reflux equimolar amounts of the pyrazole precursor and thiazolidinone intermediate in ethanol for 2–8 hours, monitoring progress via TLC. For example, similar thiazolidinone derivatives were synthesized by refluxing 10 mmol of reactants in ethanol for 2 hours .
- Purification : Filter the cooled reaction mixture, wash with ethanol, and recrystallize from a DMF–EtOH (1:1) solvent system to obtain pure crystals .
- Yield Optimization : Adjust reaction time and stoichiometry based on TLC analysis, as seen in pyrazole-thiazolidinone syntheses yielding 48–60% .
Q. How can spectroscopic techniques (IR, NMR) be applied to confirm the structure of this compound?
- Methodology :
- FT-IR Analysis : Identify key functional groups, such as the thioxo group (C=S, ~1250 cm⁻¹), C=O (1702 cm⁻¹), and aromatic C-H stretches (3001 cm⁻¹), as demonstrated for structurally related thiazolidinones .
- NMR Characterization : Use H NMR to resolve methoxyethyl protons (~δ 3.2–3.5 ppm) and pyrazole aromatic protons (~δ 7.2–7.8 ppm). Compare with spectral data of analogous compounds (e.g., 3-(2-methoxyethyl) substituents in thiazolidinones) .
Q. What solvent systems are suitable for solubility testing and in vitro assays?
- Methodology :
- Polar Solvents : Test solubility in DMSO (common for biological assays) and ethanol (for recrystallization). For example, related pyrazole-thiazolidinones showed >10 mg/mL solubility in DMSO .
- Lipophilicity Assessment : Use shake-flask methods with octanol/water partitioning to determine logP values, critical for predicting membrane permeability .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of the (5Z)-configured exocyclic double bond?
- Methodology :
- Crystallization : Grow single crystals via slow evaporation from DMF–EtOH. For instance, pyrazole-triazole hybrids were crystallized in monoclinic systems (space group ) with Z = 4 .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL. Confirm the Z-configuration via torsional angles and hydrogen-bonding networks, as in analogous pyrazolyl-1,2,3-triazoles .
Q. How do substituents on the 3-fluoro-4-propoxyphenyl moiety influence biological activity?
- Methodology :
- SAR Study Design : Synthesize analogs with variations in the fluoro/propoxy groups (e.g., 3-Cl, 4-OCH) and test in target assays (e.g., kinase inhibition). Fluorine enhances lipophilicity and metabolic stability, as shown in fluorobenzyl-thiazolidinones .
- Statistical Modeling : Use multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. How can contradictory biological data across studies be systematically addressed?
- Methodology :
- Meta-Analysis : Aggregate data from independent studies and apply statistical tools (e.g., Cohen’s d) to assess effect sizes. For example, discrepancies in IC values may arise from assay conditions (e.g., ATP concentrations in kinase assays).
- Experimental Replication : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls, as emphasized in optimization studies using Bayesian algorithms .
Q. What advanced optimization strategies improve reaction yields and selectivity?
- Methodology :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables (temperature, catalyst loading). For example, Bayesian optimization algorithms reduced the number of trials by 30% in similar syntheses .
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, as demonstrated in diphenyldiazomethane synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
